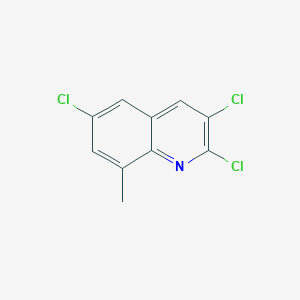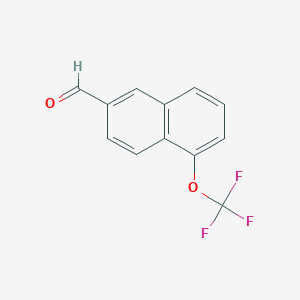
1-(Trifluoromethoxy)naphthalene-6-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoromethoxy)naphthalene-6-carboxaldehyde is an organic compound with the molecular formula C12H7F3O2 It is a derivative of naphthalene, where a trifluoromethoxy group is attached to the first carbon and a carboxaldehyde group is attached to the sixth carbon of the naphthalene ring
Métodos De Preparación
The synthesis of 1-(Trifluoromethoxy)naphthalene-6-carboxaldehyde can be achieved through several synthetic routes. One common method involves the introduction of the trifluoromethoxy group via a nucleophilic substitution reaction. This can be followed by formylation to introduce the carboxaldehyde group. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
1-(Trifluoromethoxy)naphthalene-6-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include 1-(Trifluoromethoxy)naphthalene-6-carboxylic acid and 1-(Trifluoromethoxy)naphthalene-6-methanol.
Aplicaciones Científicas De Investigación
1-(Trifluoromethoxy)naphthalene-6-carboxaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Used in the production of fine chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(Trifluoromethoxy)naphthalene-6-carboxaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function and activity.
Comparación Con Compuestos Similares
1-(Trifluoromethoxy)naphthalene-6-carboxaldehyde can be compared with similar compounds such as:
1-(Trifluoromethoxy)naphthalene-5-carboxaldehyde: Similar structure but with the carboxaldehyde group at the fifth position.
1-(Trifluoromethoxy)naphthalene-7-carboxaldehyde: Similar structure but with the carboxaldehyde group at the seventh position.
1-(Trifluoromethoxy)naphthalene-8-carboxaldehyde: Similar structure but with the carboxaldehyde group at the eighth position. The uniqueness of this compound lies in the specific positioning of the functional groups, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C12H7F3O2 |
|---|---|
Peso molecular |
240.18 g/mol |
Nombre IUPAC |
5-(trifluoromethoxy)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)17-11-3-1-2-9-6-8(7-16)4-5-10(9)11/h1-7H |
Clave InChI |
CTLITDXCKPBZQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)C=O)C(=C1)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


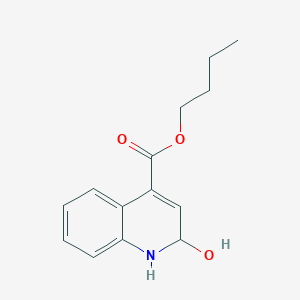




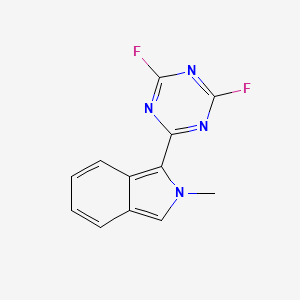
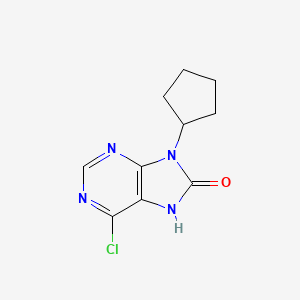
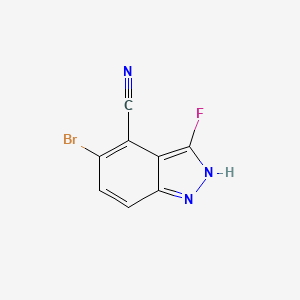
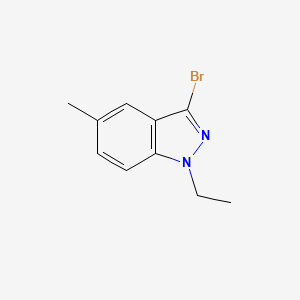
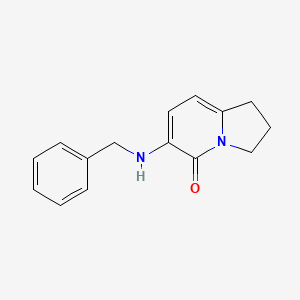
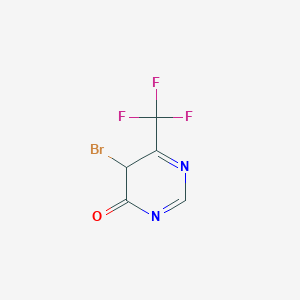

![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-](/img/structure/B11868025.png)
